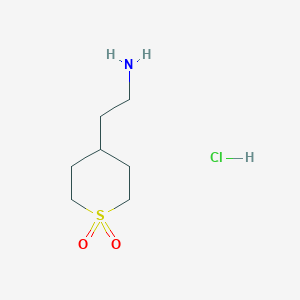
4-(4-Iodophenyl)butan-2-one
Übersicht
Beschreibung
4-(4-Iodophenyl)butan-2-one is a chemical compound with the molecular formula C10H11IO . It contains a total of 23 atoms; 11 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .
Molecular Structure Analysis
The molecular structure of 4-(4-Iodophenyl)butan-2-one includes a six-membered aromatic ring (phenyl group) attached to a four-carbon chain (butan-2-one) with a ketone functional group .Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Iodophenyl)butan-2-one are not detailed in the available literature, similar compounds have been studied. For example, 4-(4-Hydroxyphenyl)-2-butanone has been found to participate in various reactions, including those involving intracellular oxidation .Wissenschaftliche Forschungsanwendungen
Skin Whitening Properties
4-(Phenylsulfanyl)butan-2-one, a compound related to 4-(4-Iodophenyl)butan-2-one, has been studied for its skin whitening properties. It was found to inhibit melanin production and tyrosinase activity, demonstrating potential use in medical cosmetology for skin lightening treatments. This compound exhibited low cytotoxicity on melanoma cells and other normal human cells, making it a safer option compared to other skin whitening agents (Wu et al., 2015).
Catalysis in Chemical Synthesis
In the field of chemical synthesis, compounds structurally similar to 4-(4-Iodophenyl)butan-2-one have been utilized. For example, 4-(4-Methoxyphenyl)butan-2-one was successfully synthesized through a Heck reaction catalyzed by palladium nanoparticles in water. This process is significant for producing fine chemicals in a more environmentally friendly manner (Boffi et al., 2011).
Structural Analysis in Crystallography
The crystallographic structure of related compounds, like 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been explored. Understanding these structures is crucial for designing drugs and understanding molecular interactions (Shi & Jiang, 1999).
Electrochemical Studies
Electrochemical conversion studies involving similar compounds, like 4-(4-hydroxyphenyl)butan-2-one, provide insights into green chemistry applications. These studies focus on the transformation of substrates using less hazardous methods and are essential for developing sustainable chemical processes (Bryan & Grimshaw, 1997).
Biomedical Research
In biomedical research, analogues of 4-(4-Iodophenyl)butan-2-one have shown potential as anti-inflammatory compounds. For instance, 4-(6-Methoxy-2-naphthyl)butan-2-one demonstrated significant anti-inflammatory activity, highlighting its potential for developing new therapeutic agents (Goudie et al., 1978).
Eigenschaften
IUPAC Name |
4-(4-iodophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODAABNJFTHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734894 | |
| Record name | 4-(4-Iodophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenyl)butan-2-one | |
CAS RN |
918540-55-3 | |
| Record name | 4-(4-Iodophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60734894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-iodophenyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)

amine](/img/structure/B1374151.png)

